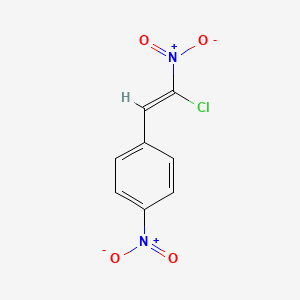
l-|A-tocopherol acetate-13C4,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-α-tocopherol acetate-13C4,d6: is a stable isotope-labeled compound of l-α-tocopherol acetate. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-α-tocopherol acetate-13C4,d6 involves the incorporation of carbon-13 and deuterium into the l-α-tocopherol acetate molecule. The specific synthetic routes and reaction conditions for this labeled compound are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors and catalysts .
Industrial Production Methods: Industrial production of l-α-tocopherol acetate-13C4,d6 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves the use of high-purity labeled starting materials and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: l-α-tocopherol acetate-13C4,d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming l-α-tocopherol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions
Major Products:
Oxidation: Tocopheryl quinone derivatives.
Reduction: l-α-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry: l-α-tocopherol acetate-13C4,d6 is used as an internal standard in mass spectrometry for the quantification of vitamin E and its metabolites. It is also employed in metabolic flux analysis to study the metabolic pathways involving vitamin E .
Biology: In biological research, this compound is used to trace the metabolic fate of vitamin E in various biological systems. It helps in understanding the absorption, distribution, metabolism, and excretion of vitamin E in vivo .
Medicine: l-α-tocopherol acetate-13C4,d6 is used in clinical studies to investigate the role of vitamin E in preventing oxidative stress-related diseases. It is also used to study the pharmacokinetics and pharmacodynamics of vitamin E supplements .
Industry: In the food and cosmetic industries, this compound is used to study the stability and efficacy of vitamin E-containing products. It helps in optimizing formulations and ensuring product quality .
Mécanisme D'action
l-α-tocopherol acetate-13C4,d6 exerts its effects primarily through its antioxidant activity. The acetate group is hydrolyzed in vivo to release l-α-tocopherol, which scavenges free radicals and prevents lipid peroxidation. The molecular targets include cell membranes and lipoproteins, where l-α-tocopherol protects against oxidative damage. The pathways involved include the reduction of reactive oxygen species and the stabilization of cell membranes .
Comparaison Avec Des Composés Similaires
l-α-tocopherol: The non-labeled form of vitamin E.
l-α-tocopherol acetate: The non-labeled acetate form of vitamin E.
l-α-tocopherol succinate: Another esterified form of vitamin E with different pharmacokinetic properties
Uniqueness: l-α-tocopherol acetate-13C4,d6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This labeling provides a distinct advantage in research applications where accurate measurement of vitamin E and its metabolites is crucial .
Propriétés
Formule moléculaire |
C31H52O3 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
[(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m0/s1/i5+1D3,7+1D3,8+1,27+1 |
Clé InChI |
ZAKOWWREFLAJOT-CUDCRSFHSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O[13C](=O)[13CH3])[13C]([2H])([2H])[2H])C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)



![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)



![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)

